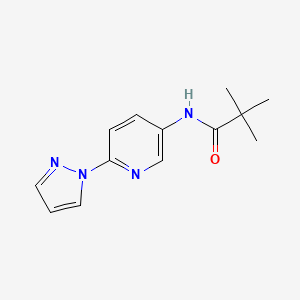
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential in various fields.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves its ability to inhibit certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to reduce inflammation and oxidative stress, which are factors that contribute to the development of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It also has the ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to optimize the synthesis method and improve the compound's solubility in water.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves the reaction between 3-chloro-2,2-dimethylpropionyl chloride and 6-pyrazol-1-ylpyridin-3-amine. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been studied for its potential in various fields of scientific research. One such field is cancer research, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)12(18)16-10-5-6-11(14-9-10)17-8-4-7-15-17/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSTYPLEKPTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)







![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)
